

Validating In Vivo Target Engagement of BMS-741672: A Comparative Guide

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Compound of Interest

Compound Name: BMS-741672

Cat. No.: B15606829

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of **BMS-741672**, a selective and orally active antagonist of the C-C chemokine receptor 2 (CCR2). Effective target engagement validation is a critical step in the development of CCR2-targeted therapeutics for a range of inflammatory and autoimmune diseases. This document outlines various experimental approaches, presents comparative data, and provides detailed protocols to aid researchers in selecting the most appropriate methods for their preclinical and clinical studies.

Introduction to BMS-741672 and its Target, CCR2

BMS-741672 is a potent and selective antagonist of CCR2, a key receptor in the chemokine signaling pathway that mediates the migration of monocytes and macrophages to sites of inflammation.[1] The binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1, or MCP-1) to CCR2 triggers a cascade of intracellular events, leading to cell migration and the release of pro-inflammatory mediators. By blocking this interaction, **BMS-741672** aims to reduce the inflammatory response. A unique feature of **BMS-741672** is its protonation-dependent conformational switching mechanism, which enhances its oral bioavailability while maintaining high selectivity for CCR2 over other chemokine receptors like CCR5.[2]

Comparative Analysis of In Vivo Target Engagement Validation Methods

The selection of an appropriate method for validating in vivo target engagement of a CCR2 antagonist like **BMS-741672** depends on several factors, including the specific research question, available resources, and the desired quantitative output. Below is a comparison of common methodologies.

Method	Principle	Key Quantitative Readouts	Advantages	Disadvantages
Inhibition of Monocyte Chemotaxis	Measures the ability of the antagonist to block the migration of monocytes towards a CCL2 gradient in vivo.	- Reduction in the number of migrated monocytes (e.g., in a peritoneal lavage fluid). - Percentage of inhibition of monocyte infiltration.	- Direct functional readout of antagonist activity. - Reflects the physiological consequence of target engagement.	- Can be influenced by off-target effects. - May have lower throughput compared to other methods.
Positron Emission Tomography (PET) Imaging	Non-invasive imaging technique that uses a radiolabeled ligand for CCR2 to visualize and quantify receptor occupancy by the antagonist.[3][4][5][6]	- Standardized Uptake Value (SUV) in target tissues. - Percentage of receptor occupancy calculated from the reduction in radiotracer binding.[3]	- Non-invasive, allowing for longitudinal studies in the same animal. - Provides spatial information on target engagement. - Can be translated to clinical studies. [4]	- Requires specialized equipment and radiolabeled tracers. - Resolution may be limited for small animals or specific tissues.

Pharmacodynamic (PD) Biomarkers	Measures changes in downstream markers of CCR2 signaling in response to antagonist treatment.	<ul style="list-style-type: none">- Changes in CCR2 mRNA or protein levels in blood or tissue. [7][8] - Alterations in the levels of inflammatory cytokines or chemokines.	<ul style="list-style-type: none">- Can be minimally invasive (e.g., blood samples). - Can provide insights into the downstream biological effects of target engagement.	<ul style="list-style-type: none">- Indirect measure of target engagement. - Biomarker levels can be influenced by other biological processes.
Receptor Occupancy (RO) Assays	Ex vivo measurement of the proportion of CCR2 receptors bound by the antagonist in tissues or cells isolated from treated animals.	<ul style="list-style-type: none">- Percentage of receptor occupancy.	<ul style="list-style-type: none">- Direct quantification of target binding. - Can be highly sensitive and specific.	<ul style="list-style-type: none">- Invasive, requiring tissue collection. - Prone to artifacts during sample processing.
Intravital Microscopy	Real-time imaging of monocyte trafficking and interaction with blood vessels in live animals.[9][10]	<ul style="list-style-type: none">- Monocyte rolling velocity and adhesion dynamics. - Quantification of monocyte extravasation.	<ul style="list-style-type: none">- Provides dynamic and cellular-level information on the effects of the antagonist. - Allows for direct visualization of the biological process being targeted.	<ul style="list-style-type: none">- Technically challenging and requires specialized microscopy setup. - Limited to accessible tissues and small fields of view.

Experimental Protocols

In Vivo Monocyte Chemotaxis Inhibition Assay (Mouse Model)

This protocol describes a common method to assess the functional consequence of CCR2 antagonism in vivo.

Materials:

- **BMS-741672**
- Recombinant murine CCL2 (carrier-free)
- Thioglycollate broth (4%)
- Phosphate-buffered saline (PBS)
- Fetal bovine serum (FBS)
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fluorescently labeled antibodies against mouse cell surface markers (e.g., CD45, CD11b, Ly6G, Ly6C)
- Flow cytometer
- 8-12 week old male C57BL/6 mice or human CCR2 knock-in mice

Procedure:

- Animal Dosing:
 - Administer **BMS-741672** or vehicle control to mice via oral gavage at the desired dose and time point prior to CCL2 challenge.
- Induction of Monocyte Recruitment:
 - Inject mice intraperitoneally (i.p.) with 1 ml of sterile 4% thioglycollate broth or a specific dose of recombinant murine CCL2 to induce monocyte infiltration into the peritoneal cavity.
- Peritoneal Lavage:
 - At a predetermined time point after the challenge (e.g., 24-72 hours), euthanize the mice.

- Perform a peritoneal lavage by injecting 5-10 ml of cold PBS into the peritoneal cavity and gently massaging the abdomen.
- Carefully aspirate the peritoneal fluid.
- Cell Staining and Flow Cytometry:
 - Centrifuge the collected peritoneal fluid to pellet the cells.
 - Resuspend the cell pellet in FACS buffer.
 - Stain the cells with a cocktail of fluorescently labeled antibodies to identify inflammatory monocytes (e.g., CD45+, CD11b+, Ly6G-, Ly6Chigh).
 - Acquire the samples on a flow cytometer.
- Data Analysis:
 - Quantify the number and percentage of inflammatory monocytes in the peritoneal lavage fluid.
 - Calculate the percentage of inhibition of monocyte recruitment in the **BMS-741672**-treated group compared to the vehicle-treated group.

CCR2 PET Imaging for Receptor Occupancy

This protocol provides a general workflow for assessing CCR2 occupancy using PET imaging.

Materials:

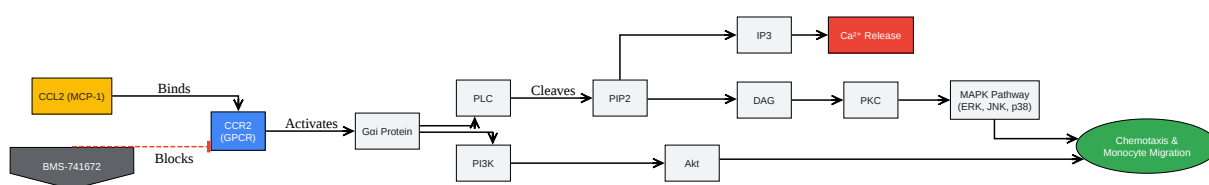
- **BMS-741672**
- A suitable CCR2-specific PET radiotracer (e.g., ⁶⁴Cu-DOTA-ECL1i or an ¹⁸F-labeled small molecule antagonist).^{[4][11][12]}
- PET/CT scanner
- Anesthesia (e.g., isoflurane)

- Animal model with CCR2 expression in the target tissue.

Procedure:

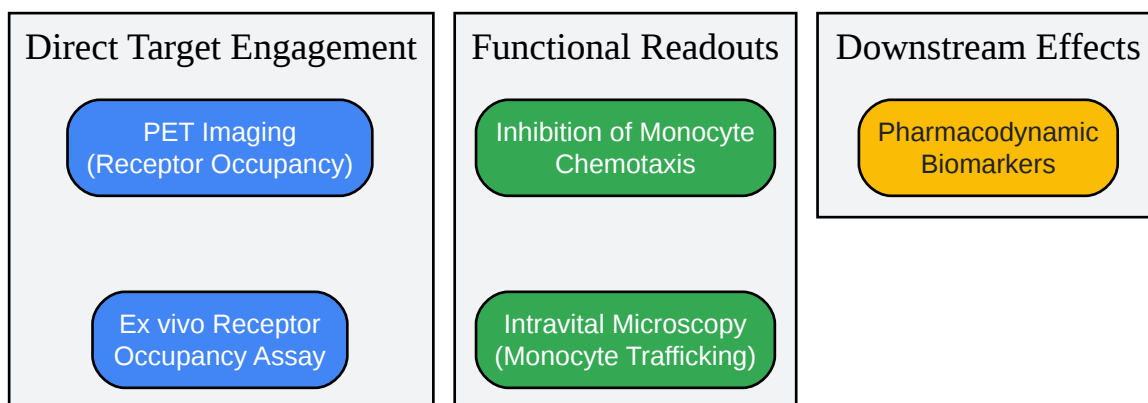
- Baseline PET Scan:
 - Anesthetize the animal.
 - Perform a baseline PET/CT scan after intravenous injection of the CCR2 radiotracer.
- Antagonist Administration:
 - Administer a single dose of **BMS-741672** to the same animal.
- Post-Dosing PET Scan:
 - At a time point corresponding to the expected peak receptor occupancy of **BMS-741672**, perform a second PET/CT scan following the injection of the same CCR2 radiotracer.
- Image Analysis:
 - Reconstruct the PET images and co-register them with the CT images for anatomical reference.
 - Define regions of interest (ROIs) in the target tissue and a reference region with low CCR2 expression.
 - Calculate the standardized uptake value (SUV) for the target and reference regions in both the baseline and post-dosing scans.
- Receptor Occupancy Calculation:
 - Calculate the percentage of receptor occupancy using the following formula: % Occupancy = $[1 - (\text{SUV_target_post-dose} - \text{SUV_reference_post-dose}) / (\text{SUV_target_baseline} - \text{SUV_reference_baseline})] * 100$

Visualizations



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Caption: Simplified CCR2 signaling pathway and the mechanism of action of **BMS-741672**.



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